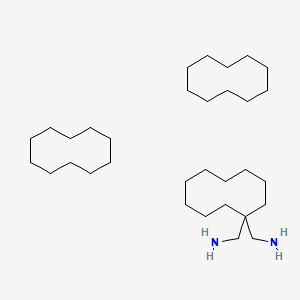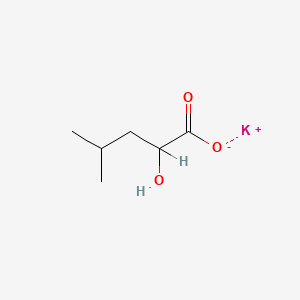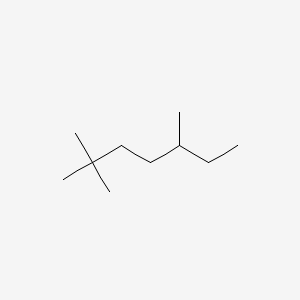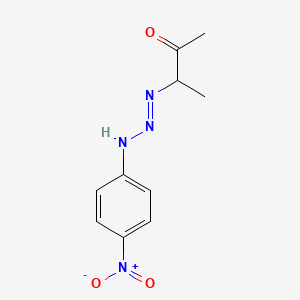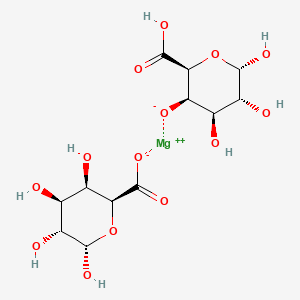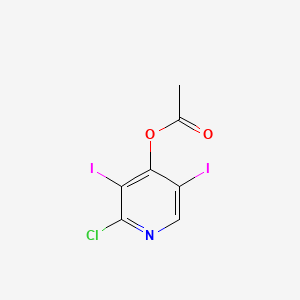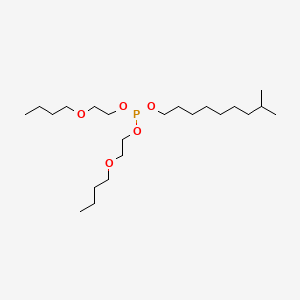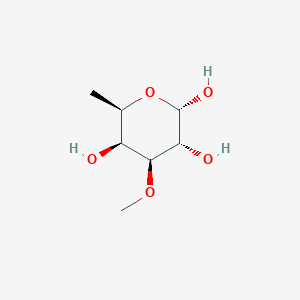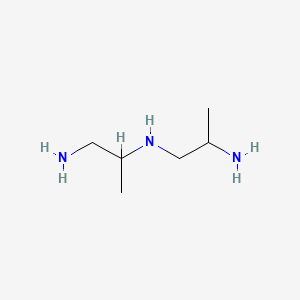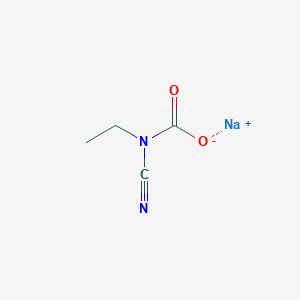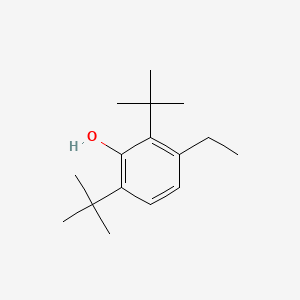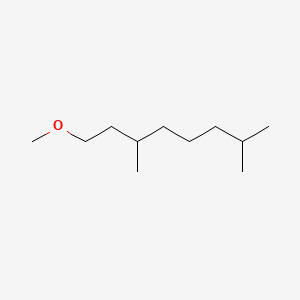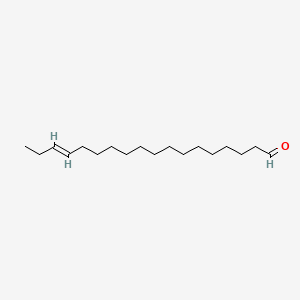
Einecs 234-306-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapropylenebenzyl sulfonate is synthesized through the sulfonation of tetrapropylenebenzene. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, tetrapropylenebenzyl sulfonate is produced in large-scale reactors where tetrapropylenebenzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in high purity and is ready for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapropylenebenzyl sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Substitution: Tetrapropylenebenzyl sulfonate can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Benzyl alcohol
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
Tetrapropylenebenzyl sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and dyes.
Mécanisme D'action
The mechanism of action of tetrapropylenebenzyl sulfonate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies, thereby increasing reaction rates.
Comparaison Avec Des Composés Similaires
Tetrapropylenebenzyl sulfonate can be compared with other sulfonate compounds such as:
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant.
Sodium lauryl sulfate: Widely used in personal care products and cleaning agents.
Linear alkylbenzene sulfonate: Used in the formulation of household and industrial cleaning products.
Uniqueness
Tetrapropylenebenzyl sulfonate is unique due to its specific structure, which imparts distinct properties such as higher stability and effectiveness in various applications compared to other sulfonates .
Propriétés
Numéro CAS |
11083-41-3 |
|---|---|
Formule moléculaire |
HgTi3 |
Poids moléculaire |
344.19 g/mol |
Nom IUPAC |
mercury;titanium |
InChI |
InChI=1S/Hg.3Ti |
Clé InChI |
DIKKUZBQLHOPIS-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ti].[Ti].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


